Bis(vinylsulfonylmethyl) ether
Overview
Description
Bis(vinylsulfonylmethyl) ether is not directly mentioned in the provided papers. However, the papers do discuss various bis-functional compounds and their applications in polymer synthesis and functionalization. For instance, bis-functional silyl enol ethers are used as coupling agents in living cationic polymerization, leading to polymers with narrow molecular weight distributions . Similarly, bis(arylsulfonyl) peroxides are utilized in the difunctionalization of cyclic enol ethers, indicating the reactivity of bis-functional groups in the presence of peroxides . The synthesis of sugar-based ethenyl ethers through a vinyl bis-sulfone methodology also highlights the versatility of bis-functional compounds in synthesizing vinyl-functionalized monosaccharides .
Synthesis Analysis
The synthesis of bis-functional compounds is a recurring theme in the papers. For example, the synthesis of bifunctional silyl enol ethers is described as efficient for coupling living polymers of isobutyl vinyl ether . The bis(arylsulfonyl) peroxide-mediated difunctionalization of cyclic enol ethers demonstrates a method for selective sulfonylation and trapping of oxocarbenium ions . Additionally, the synthesis of aromatic poly(ether-sulfone)s containing vinylbenzyl and ethynylbenzyl chain ends through phase transfer catalysis is another example of synthesizing bis-functional polymers .
Molecular Structure Analysis
While the molecular structure of bis(vinylsulfonylmethyl) ether is not directly analyzed in the papers, the structure of related bis-functional compounds is crucial for their reactivity and application. The papers suggest that the presence of bis-functional groups allows for selective reactions and the formation of complex molecular architectures, as seen in the synthesis of vinyl-functionalized monosaccharides and the formation of polymers with specific end groups .
Chemical Reactions Analysis
The chemical reactivity of bis-functional compounds is highlighted in several papers. The bis(arylsulfonyl) peroxide-mediated reaction showcases the ability of bis-functional groups to engage in difunctionalization reactions, leading to the formation of products with good yield and functional group tolerance . The use of bis-functional silyl enol ethers in living cationic polymerization also demonstrates their role in creating linear polymers with precise molecular weights .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-functional compounds are indirectly mentioned in the context of their applications. For instance, the solubility and efficiency of bifunctional silyl enol ethers are important for their use as coupling agents in polymerization . The properties of bis(2-methoxyethyl) ether as an inert solvent with excellent solvating properties are also discussed, although this compound is not a vinylsulfonylmethyl ether . The toxicity and teratogenic effects of bis(2-methoxyethyl) ether are mentioned, highlighting the importance of understanding the physical and chemical properties of bis-functional ethers for safety and environmental considerations .
Scientific Research Applications
Synthesis and Functionalization
Bis(vinylsulfonylmethyl) ether and its derivatives find applications in various chemical synthesis and functionalization processes. For instance, they have been utilized in the synthesis of sugar-based ethenyl ethers through a vinyl bis-sulfone methodology, leading to the creation of vinyl-functionalized monosaccharides that were not achievable via alternative routes (Chéry et al., 2003). Additionally, vinyl ethers with polysulfide and hydroxyl functions have been developed, resulting in polymers that show potential as binders for lithium–sulfur batteries (Trofimov et al., 2006).
Catalysis and Polymerization
The ether functionality of allyl vinyl ethers can be activated by chiral bis(organoaluminum) Lewis acids, showcasing their application in asymmetric Claisen rearrangement (Tayama et al., 2002). Moreover, polymers of vinyl ethers containing polysulfide and hydroxyl groups exhibit unique properties, allowing their use in advanced materials like cathode compositions for lithium-sulfur current sources (TrofimovBoris et al., 2005).
Photocurable Monomers and Polymer Membranes
Novel photocurable monomers, including difunctional vinyl ethers with phosphonate groups, have been synthesized, displaying smooth polymerization upon UV irradiation and finding applications in photoinitiated cationic polymerization (Minegishi et al., 2005). In the realm of polymer membranes, constructing interconnected micropores in poly(arylene ether) based single ion conducting blend polymer membranes via vapor-induced phase separation has been reported, highlighting the potential of these materials in advanced electrolyte systems (Chen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(ethenylsulfonylmethoxymethylsulfonyl)ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCBFNNGGVPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)COCS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051942 | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(vinylsulfonylmethyl) ether | |
CAS RN |
26750-50-5 | |
Record name | 1,1′-[Oxybis(methylenesulfonyl)]bis[ethene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26750-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1'-(oxybis(methylenesulfonyl))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1'-[oxybis(methylenesulfonyl)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(vinylsulphonylmethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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